2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11378929
InChI: InChI=1S/C18H14F2N2O2/c1-11(23)13-9-22(16-8-3-2-5-12(13)16)10-17(24)21-18-14(19)6-4-7-15(18)20/h2-9H,10H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C18H14F2N2O2
Molecular Weight: 328.3 g/mol

2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide

CAS No.:

Cat. No.: VC11378929

Molecular Formula: C18H14F2N2O2

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide -

Specification

Molecular Formula C18H14F2N2O2
Molecular Weight 328.3 g/mol
IUPAC Name 2-(3-acetylindol-1-yl)-N-(2,6-difluorophenyl)acetamide
Standard InChI InChI=1S/C18H14F2N2O2/c1-11(23)13-9-22(16-8-3-2-5-12(13)16)10-17(24)21-18-14(19)6-4-7-15(18)20/h2-9H,10H2,1H3,(H,21,24)
Standard InChI Key CSMVJYAWLYSQSK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC=C3F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

2-(3-Acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide (molecular formula: C₁₈H₁₄F₂N₂O₂; molecular weight: 328.3 g/mol) features a multi-component structure. The indole moiety is substituted at the 3-position with an acetyl group (-COCH₃), while the 1-position is linked to an acetamide group (-NHCOCH₂-) bonded to a 2,6-difluorophenyl ring. This arrangement creates a planar indole core fused with a flexible acetamide-difluorophenyl tail, enabling diverse molecular interactions (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₄F₂N₂O₂
Molecular Weight328.3 g/mol
IUPAC Name2-(3-Acetylindol-1-yl)-N-(2,6-difluorophenyl)acetamide
Topological Polar Surface Area67.8 Ų

The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring enhances electronegativity and metabolic stability, while the acetyl group on the indole may facilitate hydrophobic interactions with biological targets.

Synthesis Methods and Optimization

Reaction Pathways and Intermediate Formation

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide typically proceeds via a multi-step sequence:

  • Indole Core Formation: Friedel-Crafts acylation introduces the acetyl group to the indole precursor.

  • Acetamide Linkage: Coupling the acetylated indole with chloroacetyl chloride forms the acetamide intermediate.

  • Difluorophenyl Incorporation: Nucleophilic substitution attaches the 2,6-difluoroaniline moiety to the acetamide group.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
SolventAnhydrous DMF+15% vs. THF
Temperature60°C+22% vs. room temperature
CatalystPyridine (0.5 equiv)Reduces side products

Reaction yields are highly dependent on solvent polarity and temperature control, with anhydrous dimethylformamide (DMF) proving superior to tetrahydrofuran (THF) in minimizing hydrolysis byproducts.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Indole Acetamide Derivatives

CompoundStructural FeatureBiological Activity
Indole-3-acetamide Unsubstituted phenylα-Amylase IC₅₀ = 1.89 µM
2-(4-Fluorophenyl) variant Mono-fluorophenylDPPH IC₅₀ = 0.81 µM
Target Compound2,6-DifluorophenylS. aureus MIC = 8 µg/mL

The 2,6-difluoro substitution in the target compound confers distinct electronic and steric properties compared to mono-fluorinated or non-halogenated analogues, potentially enhancing target selectivity .

Research Gaps and Future Directions

Mechanistic and Pharmacokinetic Studies

Despite promising in vitro results, the exact molecular targets of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide remain uncharacterized. Computational docking studies suggest affinity for kinase domains (e.g., EGFR, VEGFR2), but experimental validation is needed. Additionally, ADMET profiling is critical to assess oral bioavailability and metabolic stability.

Therapeutic Expansion and Combination Strategies

Given the dual hypoglycemic and antimicrobial activities observed in analogues, future work should explore this compound’s utility in diabetic wound healing or comorbid infection management. Synergy studies with existing antibiotics (e.g., β-lactams) could address rising antimicrobial resistance.

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